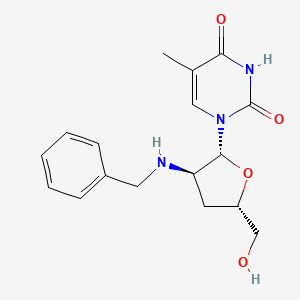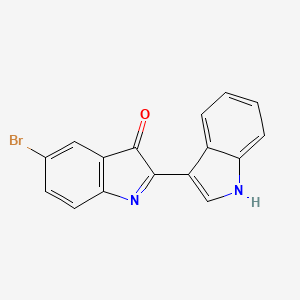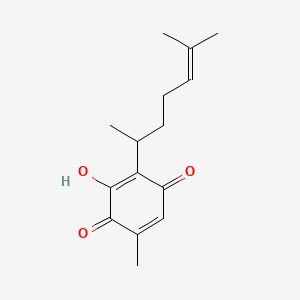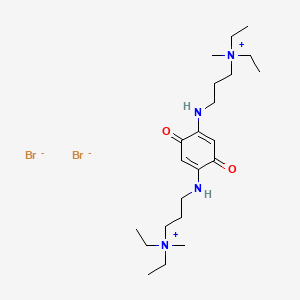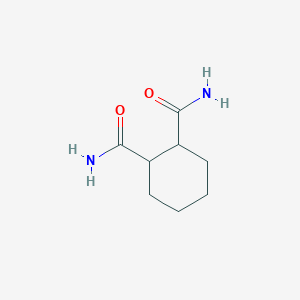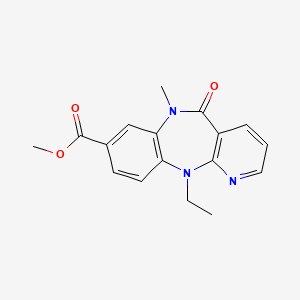
(3-phenoxyphenyl)methyl (1R,2S)-1-(4-ethoxyphenyl)-2-fluorocyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropanecarboxylic acid, 1-(4-ethoxyphenyl)-2-fluoro-, (3-phenoxyphenyl)methyl ester, trans- is a synthetic organic compound known for its complex structure and significant applications in various fields. This compound is characterized by the presence of a cyclopropane ring, a phenyl group substituted with an ethoxy group, a fluorine atom, and a phenoxyphenyl group. Its unique structure makes it a subject of interest in chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the cyclopropanecarboxylic acid derivative. The key steps include:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Ethoxyphenyl Group: This step involves electrophilic aromatic substitution reactions, where the ethoxy group is introduced to the phenyl ring.
Esterification: The final step involves the esterification of the cyclopropanecarboxylic acid with the (3-phenoxyphenyl)methyl alcohol under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and ethoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted position, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and organometallic reagents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with new functional groups.
科学研究应用
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the phenoxyphenyl group can enhance its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
- Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (4-fluoro-3-phenoxyphenyl)methyl ester
- Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester
Comparison:
- Structural Differences: The presence of different substituents, such as chlorine instead of fluorine, can significantly alter the compound’s properties.
- Reactivity: The fluorinated compound may exhibit different reactivity patterns compared to its chlorinated analogs.
- Applications: While similar compounds may share some applications, the unique structure of the fluorinated compound can provide distinct advantages in specific research and industrial contexts.
This detailed article provides a comprehensive overview of Cyclopropanecarboxylic acid, 1-(4-ethoxyphenyl)-2-fluoro-, (3-phenoxyphenyl)methyl ester, trans-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
101492-22-2 |
|---|---|
分子式 |
C25H23FO4 |
分子量 |
406.4 g/mol |
IUPAC 名称 |
(3-phenoxyphenyl)methyl (1R,2S)-1-(4-ethoxyphenyl)-2-fluorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C25H23FO4/c1-2-28-20-13-11-19(12-14-20)25(16-23(25)26)24(27)29-17-18-7-6-10-22(15-18)30-21-8-4-3-5-9-21/h3-15,23H,2,16-17H2,1H3/t23-,25-/m0/s1 |
InChI 键 |
YDNAIBWOCNTFLY-ZCYQVOJMSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)[C@]2(C[C@@H]2F)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4 |
规范 SMILES |
CCOC1=CC=C(C=C1)C2(CC2F)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





